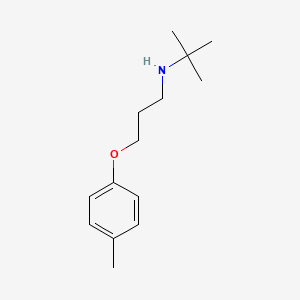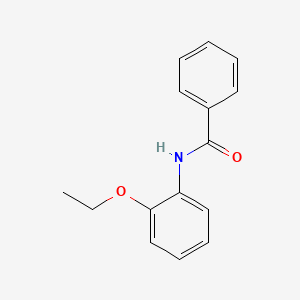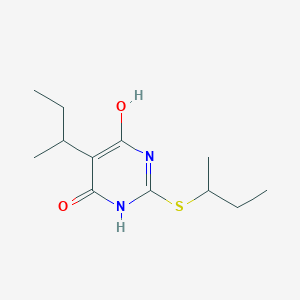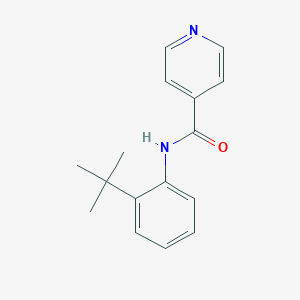
N-(tert-butyl)-3-(4-methylphenoxy)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-(4-methylphenoxy)-1-propanamine, commonly known as Bupropion, is a medication that is widely used for treating depression, seasonal affective disorder, and smoking cessation. This drug was first synthesized in the late 1960s and was approved by the US Food and Drug Administration (FDA) in 1985. Bupropion is a highly effective drug that has shown promising results in treating various medical conditions.
Wirkmechanismus
The exact mechanism of action of Bupropion is not fully understood. However, it is believed that Bupropion works by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters that play a critical role in regulating mood. Bupropion also acts as an antagonist at nicotinic acetylcholine receptors, which is why it is effective in treating smoking cessation.
Biochemical and Physiological Effects:
Bupropion has several biochemical and physiological effects on the body. It increases the levels of dopamine and norepinephrine in the brain, which helps regulate mood. Bupropion also reduces the cravings for nicotine, making it easier for people to quit smoking. Bupropion has been shown to have a low potential for abuse and addiction, making it a safer alternative to other antidepressant drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Bupropion has several advantages for lab experiments. It has a long half-life, which makes it easier to study its effects over a prolonged period. Bupropion is also relatively stable, making it easier to store and transport. However, Bupropion has some limitations for lab experiments. It is not water-soluble, which makes it challenging to administer to test subjects. Bupropion also has some side effects, such as dry mouth, headache, and nausea, which can affect the results of lab experiments.
Zukünftige Richtungen
There are several future directions for Bupropion. One area of research is exploring its potential use in treating other medical conditions, such as ADHD, bipolar disorder, and obesity. Another area of research is studying the long-term effects of Bupropion on the brain and body. Researchers are also exploring the possibility of developing new drugs that are based on the structure of Bupropion, which could have even greater efficacy and fewer side effects.
Conclusion:
Bupropion is a highly effective drug that has shown promising results in treating depression, seasonal affective disorder, and smoking cessation. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine and norepinephrine. Bupropion has several advantages and limitations for lab experiments, and there are several future directions for research on this drug. Overall, Bupropion is a valuable tool in the treatment of various medical conditions and has the potential to help many people in the future.
Synthesemethoden
The synthesis of Bupropion involves several steps. The first step involves the reaction of 4-methylphenol with tert-butylchloride in the presence of sodium hydride to form 4-tert-butylphenol. The second step involves the reaction of 4-tert-butylphenol with propionic anhydride in the presence of sulfuric acid to form N-(tert-butyl)-3-(4-tert-butylphenyl) propanamide. The final step involves the reaction of N-(tert-butyl)-3-(4-tert-butylphenyl) propanamide with methyl iodide in the presence of potassium carbonate to form N-(tert-butyl)-3-(4-methylphenoxy)-1-propanamine.
Wissenschaftliche Forschungsanwendungen
Bupropion has been extensively studied for its effectiveness in treating depression, seasonal affective disorder, and smoking cessation. It has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD), bipolar disorder, and obesity. Bupropion has shown promising results in these studies, making it a highly sought-after drug for treating various medical conditions.
Eigenschaften
IUPAC Name |
2-methyl-N-[3-(4-methylphenoxy)propyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-12-6-8-13(9-7-12)16-11-5-10-15-14(2,3)4/h6-9,15H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKYHQIGGWZIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-dimethoxyphenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine hydrochloride](/img/structure/B5169696.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5169698.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5169714.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(1-piperidinyl)benzoic acid](/img/structure/B5169735.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)


![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylpropanamide](/img/structure/B5169803.png)